5-(1-Naphthyloxy)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

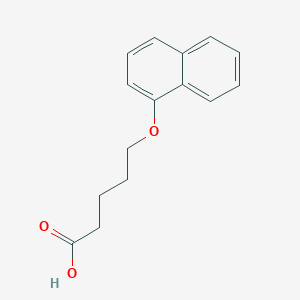

5-(1-Naphthyloxy)pentanoic acid is an organic compound that features a naphthyl group attached to a pentanoic acid chain via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Naphthyloxy)pentanoic acid typically involves the reaction of 1-naphthol with 5-bromopentanoic acid under basic conditions to form the ether linkage. The reaction can be carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Naphthyloxy)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield 1-naphthol and 5-pentanoic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: 5-(1-Naphthyloxy)pentanol.

Substitution: 1-Naphthol and 5-pentanoic acid.

Scientific Research Applications

5-(1-Naphthyloxy)pentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Naphthyloxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The naphthyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-Naphthoxyacetic acid: Similar structure with an acetic acid chain instead of a pentanoic acid chain.

5-Phenylpentanoic acid: Contains a phenyl group instead of a naphthyl group.

Uniqueness

5-(1-Naphthyloxy)pentanoic acid is unique due to its specific combination of a naphthyl group and a pentanoic acid chain, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

5-(1-Naphthyloxy)pentanoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive analysis of its biological activities, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Molecular Structure and Formula:

- IUPAC Name: this compound

- Molecular Formula: C13H14O3

- Molecular Weight: 218.25 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing inhibition zones comparable to established antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 15 | Similar to Ampicillin |

| Escherichia coli | 12 | Lower than Ciprofloxacin |

| Pseudomonas aeruginosa | 18 | Comparable to Gentamicin |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A study conducted on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis: Activation of caspases leads to programmed cell death in malignant cells.

- Modulation of Signaling Pathways: It may interfere with signaling pathways that promote tumor growth and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the naphthalene moiety significantly affect the biological activity of the compound. Compounds with longer alkyl chains or additional functional groups showed enhanced potency against specific targets.

Summary of Findings

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antimicrobial and anticancer properties make it a candidate for further research and development.

Key Points:

- Exhibits significant antimicrobial activity against various bacterial strains.

- Induces apoptosis in cancer cell lines, demonstrating potential anticancer effects.

- Further studies are needed to fully elucidate its mechanisms and optimize its structure for enhanced efficacy.

Properties

CAS No. |

101705-35-5 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

5-naphthalen-1-yloxypentanoic acid |

InChI |

InChI=1S/C15H16O3/c16-15(17)10-3-4-11-18-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,16,17) |

InChI Key |

NFWHCRURWFRAHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.